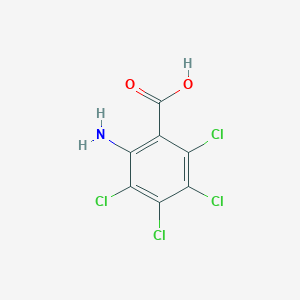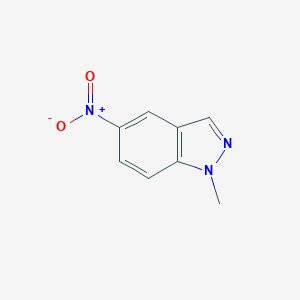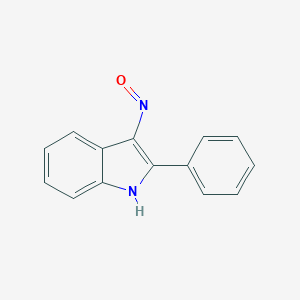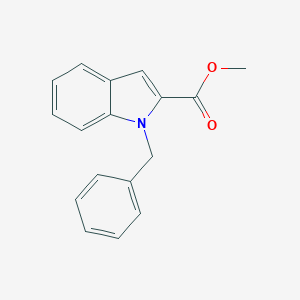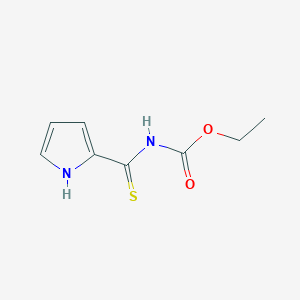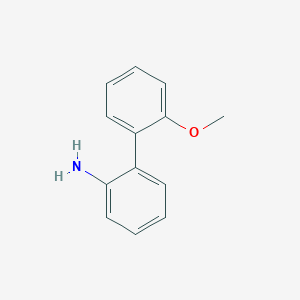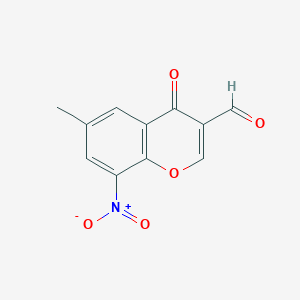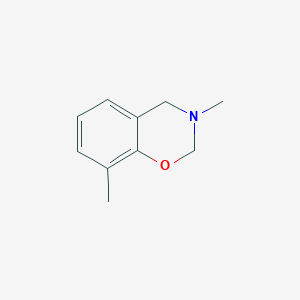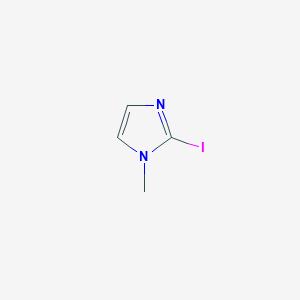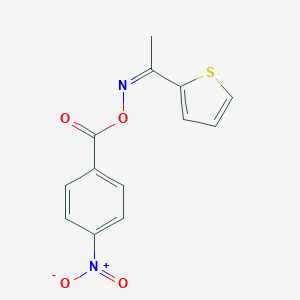
1-(2-thienyl)ethanone O-{4-nitrobenzoyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienyl)ethanone O-{4-nitrobenzoyl}oxime, commonly known as TENO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TENO is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
TENO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. TENO has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, TENO has been investigated for its potential use as a diagnostic tool for detecting cancer cells.
Wirkmechanismus
The mechanism of action of TENO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TENO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are implicated in inflammation and cancer. TENO has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, TENO has been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
TENO has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. TENO has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, TENO has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
TENO has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. TENO is also stable under normal lab conditions and can be stored for an extended period. However, TENO has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, TENO has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on TENO. One possible direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which can provide insights into its biological activities. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of TENO involves the reaction between 1-(2-thienyl)ethanone and 4-nitrobenzohydroxylamine in the presence of a catalyst such as NaOH or KOH. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of TENO as the final product. The yield of TENO can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Eigenschaften
CAS-Nummer |
6199-75-3 |
|---|---|
Produktname |
1-(2-thienyl)ethanone O-{4-nitrobenzoyl}oxime |
Molekularformel |
C13H10N2O4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
[(Z)-1-thiophen-2-ylethylideneamino] 4-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O4S/c1-9(12-3-2-8-20-12)14-19-13(16)10-4-6-11(7-5-10)15(17)18/h2-8H,1H3/b14-9- |
InChI-Schlüssel |
SQBWYGZDSUBEPK-ZROIWOOFSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Kanonische SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



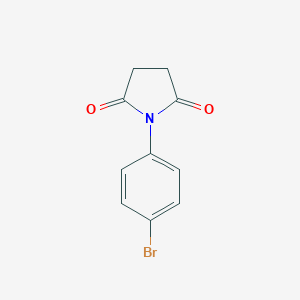
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
